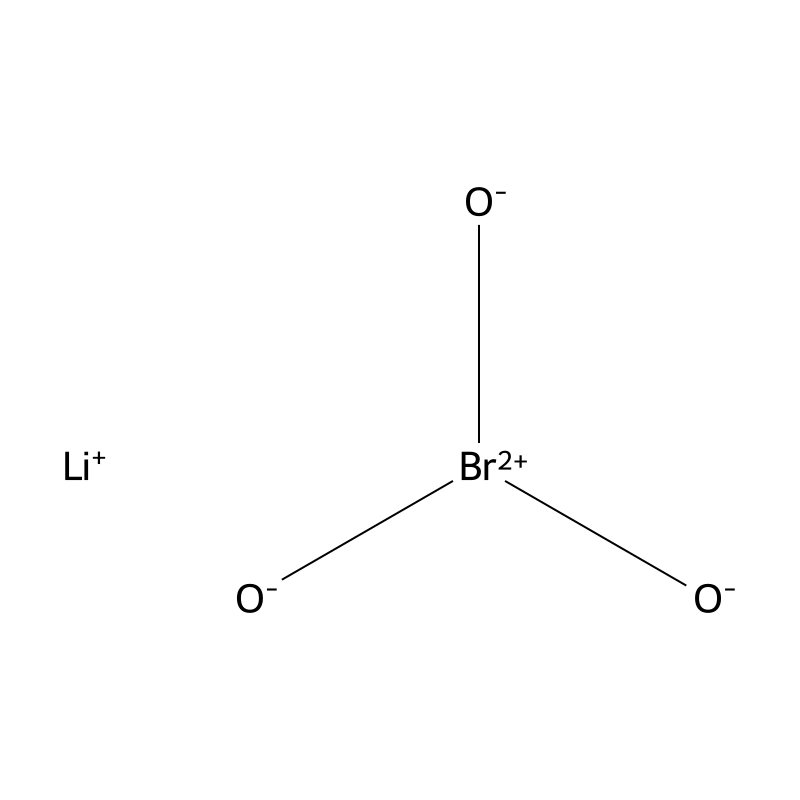Lithium bromate
BrLiO3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
BrLiO3
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Analytical Chemistry
Lithium bromate serves as a primary standard in Karl Fischer titration, a technique for measuring moisture content. Its high purity and well-defined stoichiometry with water make it ideal for this application.
Organic Synthesis
In specific organic reactions, lithium bromate acts as a weak oxidant. Research has explored its use in the oxidative cleavage of certain carbon-carbon bonds and the generation of bromate radicals for halogenation reactions [, ]. However, due to the availability of safer and more efficient oxidants, lithium bromate sees limited use in organic synthesis.
Material Science
Research has investigated lithium bromate as a potential precursor for the synthesis of specific lithium-containing materials. For instance, studies have explored its use in the preparation of lithium bromide-lithium bromate mixed crystals for potential applications in solid-state electrolytes.
Lithium bromate is a chemical compound with the formula LiBrO₃, consisting of lithium, bromine, and oxygen. It is a white crystalline solid that is typically formed through the reaction of lithium hydroxide with bromic acid. Lithium bromate is known for its oxidizing properties and is less commonly encountered than lithium bromide, which is a well-known salt used in various applications. The compound exhibits ionic bonding characteristics, where lithium donates an electron to form a cation (Li⁺), while bromate acts as an anion (BrO₃⁻) .
- Decomposition Reaction:This reaction involves the thermal decomposition of lithium bromate into lithium bromide and oxygen gas.
- Reaction with Reducing Agents:
Lithium bromate can react with reducing agents, leading to the formation of lithium bromide and other products depending on the specific reducing agent used. - Formation of Bromine:
When lithium bromate is treated with concentrated acids, it can lead to the release of bromine gas:
Lithium bromate can be synthesized through several methods:
- Reaction of Lithium Hydroxide with Bromic Acid:This method involves mixing lithium hydroxide with aqueous bromic acid.
- Electrochemical Oxidation:
Lithium bromide can be oxidized electrochemically to produce lithium bromate under controlled conditions. - Reactions Involving Lithium Carbonate:
Lithium carbonate can also be reacted with concentrated acids to yield lithium bromate.
Lithium bromate has several applications:
- Analytical Chemistry: It is used as a reagent in various analytical procedures due to its oxidizing properties.
- Organic Synthesis: Lithium bromate serves as an oxidizing agent in organic synthesis reactions.
- Potential Use in Pharmaceuticals: Although not widely studied, compounds containing lithium are often explored for their therapeutic effects .
Research on the interactions of lithium bromate with other chemicals primarily focuses on its reactivity as an oxidizing agent. Its ability to release oxygen makes it useful in various oxidation reactions, though specific interaction studies involving biological systems or complex mixtures appear limited.
Lithium bromate shares similarities with other alkali metal halides and oxidizing agents. Here are some comparable compounds:
| Compound | Chemical Formula | Properties |
|---|---|---|
| Lithium Bromide | LiBr | Hygroscopic, used as a desiccant and sedative |
| Sodium Bromate | NaBrO₃ | Strong oxidizer, used in organic synthesis |
| Potassium Bromate | KBrO₃ | Used as a food additive and oxidizing agent |
| Calcium Bromate | Ca(BrO₃)₂ | Used in agriculture and as a disinfectant |
Uniqueness of Lithium Bromate
Lithium bromate's uniqueness lies in its specific application as an oxidizing agent and its potential use in specialized








